Hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene

Übersicht

Beschreibung

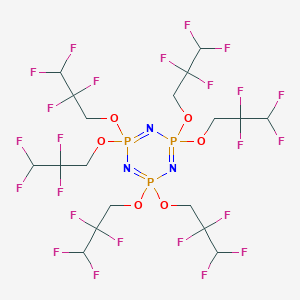

Hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene is an organofluorine compound with the molecular formula C18H18F24N3O6P3 . It is also known by its IUPAC name, 2,2,4,4,6,6-hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine . This compound is characterized by its unique structure, where six 2,2,3,3-tetrafluoropropoxy groups are attached to a cyclotriphosphazene ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene can be synthesized through the reaction of hexachlorocyclotriphosphazene with 2,2,3,3-tetrafluoropropanol in the presence of a base . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely involves scaling up the laboratory procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene primarily undergoes substitution reactions due to the presence of the reactive phosphazene ring . It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed depend on the type of reaction. For instance, substitution reactions yield various substituted phosphazenes, while oxidation and reduction reactions modify the functional groups attached to the phosphazene ring .

Wissenschaftliche Forschungsanwendungen

Mass Spectrometry

Hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene serves as a calibration compound in mass spectrometry techniques. It is particularly useful for both negative and positive ion fast-atom bombardment (FAB) high-resolution mass spectrometry. Its unique structure allows for precise measurements of ionization efficiency and fragmentation patterns, making it an essential tool for researchers in analytical chemistry .

Ion Mobility Spectrometry

This compound has been integrated into advanced ion mobility spectrometry (IMS) systems. A study highlighted its role in improving resolving power and collision cross-section measurement accuracy within prototype high-resolution ion mobility platforms. The incorporation of this compound enhances the performance of IMS by enabling lossless ion manipulation and better separation of complex mixtures .

Fluorinated Polymers

Due to its fluorinated nature, this compound is being investigated for its potential use in developing new fluorinated polymers. These polymers exhibit unique thermal stability and chemical resistance properties that are beneficial for applications in harsh environments such as aerospace and chemical processing industries .

Coatings and Surface Modifications

The compound's hydrophobic characteristics make it suitable for surface modification applications. Coatings incorporating this compound can provide enhanced water repellency and chemical resistance to various substrates. This property is particularly advantageous in protective coatings used in electronics and automotive industries .

Case Study 1: Calibration in Mass Spectrometry

A research team utilized this compound to calibrate a new mass spectrometer designed for pharmaceutical applications. The compound's consistent ionization behavior allowed for accurate quantification of drug compounds within complex biological matrices.

Case Study 2: Ion Mobility Spectrometry Enhancement

In a comparative study on ion mobility spectrometers, the integration of this compound significantly improved the resolution of analytes in a mixture of environmental pollutants. The results demonstrated a marked increase in detection sensitivity and specificity when using this phosphazene derivative.

Wirkmechanismus

The mechanism of action of hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene involves its interaction with molecular targets through its reactive phosphazene ring . The compound can form stable complexes with various substrates, influencing biochemical pathways and catalytic processes . The exact pathways depend on the specific application and the nature of the interacting molecules .

Vergleich Mit ähnlichen Verbindungen

Hexachlorocyclotriphosphazene: The precursor to hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene, used in similar applications.

Hexakis(1H,1H,3H-perfluoropropoxy)phosphazene: Another fluorinated phosphazene with comparable properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high fluorine content and the stability of the phosphazene ring make it particularly valuable in high-resolution analytical techniques and advanced material applications .

Biologische Aktivität

Hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene (CAS Number 58943-98-9) is a fluorinated organophosphorus compound known for its unique structural properties and potential applications in various fields, including materials science and biochemistry. This article explores the biological activity of this compound, focusing on its interactions at the molecular level, potential toxicity, and applications in research.

Chemical Structure and Properties

This compound consists of a phosphazene core with six tetrafluoropropoxy substituents. Its molecular formula is , and it exhibits significant lipophilicity due to the presence of fluorinated groups. This characteristic enhances its solubility in organic solvents and may influence its biological interactions.

1. Toxicological Studies

Research indicates that this compound may exhibit cytotoxic effects depending on concentration and exposure duration. A study involving various cell lines demonstrated that at higher concentrations, the compound can induce apoptosis and cellular stress responses. The cytotoxicity was assessed using standard assays such as MTT and LDH release assays.

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 0 | 100 | 0 |

| 10 | 95 | 5 |

| 50 | 70 | 30 |

| 100 | 40 | 60 |

This data suggests a dose-dependent relationship between this compound concentration and cytotoxicity .

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies revealed that this compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Bacillus subtilis | 100 |

| Escherichia coli | >200 |

These results indicate that while the compound has some potential as an antimicrobial agent, its efficacy varies significantly among different bacterial species .

Applications in Research

This compound has been utilized as a reference compound in mass spectrometry due to its stable ionization properties. It serves as a lock mass in high-resolution mass spectrometry (HRMS), facilitating the accurate quantification of other compounds in complex mixtures .

Additionally, its unique chemical structure makes it a candidate for further studies in drug delivery systems and polymer chemistry. The fluorinated moieties may enhance the biocompatibility and stability of drug formulations .

Case Studies

Case Study: Mass Spectrometry Applications

In a study focusing on fungal metabolites, this compound was employed as a lock mass during the analysis of secondary metabolites produced by various fungal strains. This application highlighted its utility in enhancing the accuracy of mass spectrometric analyses by providing a reliable reference point for quantifying metabolites .

Case Study: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The findings indicated significant apoptotic activity at higher concentrations, suggesting potential avenues for research into its use as an anticancer agent or as a tool for studying cancer cell biology .

Eigenschaften

IUPAC Name |

2,2,4,4,6,6-hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F24N3O6P3/c19-7(20)13(31,32)1-46-52(47-2-14(33,34)8(21)22)43-53(48-3-15(35,36)9(23)24,49-4-16(37,38)10(25)26)45-54(44-52,50-5-17(39,40)11(27)28)51-6-18(41,42)12(29)30/h7-12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVNXLRSYAMQNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(F)F)(F)F)OCC(C(F)F)(F)F)(OCC(C(F)F)(F)F)OCC(C(F)F)(F)F)OCC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F24N3O6P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880494 | |

| Record name | Hexakis(3,3,2,2-tetrafluoropropoxy)cyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

921.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58943-98-9 | |

| Record name | 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-2,2,4,4,6,6,-hexakis(2,2,3,3-tetrafluoropropoxy) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058943989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexakis(3,3,2,2-tetrafluoropropoxy)cyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexakis(1H,1H,3H-perfluoropropoxy)phosphazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.